3-Cloromethcatinona clorhidrato

Descripción general

Descripción

Es estructuralmente similar a otros derivados de la catinona como la metafedrona y la clefedrona . A diferencia de la catinona natural que se encuentra en la planta de khat, la 3-Cloromethcatinona se produce únicamente mediante síntesis química . Este compuesto ha ganado atención por sus efectos estimulantes, que se describen como similares a los de la mefedrona y, en menor medida, la MDMA y la cocaína .

Aplicaciones Científicas De Investigación

Psychoactive Effects

Research indicates that 3-Chloromethcathinone acts as a releasing agent for neurotransmitters such as dopamine, serotonin, and norepinephrine. Users report effects including:

- Stimulation

- Euphoria

- Increased sociability and libido

The acute effects typically last between 1 to 4 hours, with aftereffects potentially extending for several hours .

Toxicological Studies

Toxicological assessments have shown that while the acute toxicity profile remains largely unexplored, there are reports linking 3-CMC to serious health consequences. Between 2018 and 2022, several fatalities associated with its use were documented in Sweden . Autopsy findings in these cases revealed pulmonary edema and other significant organ pathologies.

Metabolism and Detection

The metabolism of 3-CMC has been studied using murine models, revealing biotransformation pathways leading to metabolites that could serve as biomarkers for its use. Analytical methods such as liquid chromatography coupled with mass spectrometry have been employed to detect 3-CMC in biological samples like blood and urine .

Global Presence

Since its emergence in the European drug market in 2014, 3-Chloromethcathinone has been reported in multiple regions worldwide, including North America and Oceania. Its availability has been linked to increased seizures by law enforcement agencies in various countries .

Notable Cases

- Sweden : Reports indicate eight deaths associated with 3-CMC use from 2018 to 2022, highlighting its potential lethality.

- Spain : An acute non-fatal case was documented where individuals experienced severe neurological effects after prolonged use .

Forensic Science

Due to its psychoactive properties and increasing prevalence in recreational drug use, 3-Chloromethcathinone is utilized as a reference standard in forensic laboratories for toxicological analysis. Its detection is crucial for understanding drug-related incidents and developing public health responses .

Potential Therapeutic Applications

While no therapeutic uses have been officially documented or approved for 3-CMC, ongoing research may explore its pharmacological properties further. However, the lack of clinical studies limits our understanding of any potential medical applications .

Mecanismo De Acción

El mecanismo de acción de la 3-Cloromethcatinona implica interacciones con los transportadores de monoaminas, particularmente el transportador de dopamina (DAT) . Al inhibir la recaptación de dopamina, noradrenalina y serotonina, aumenta los niveles de estos neurotransmisores en la hendidura sináptica, lo que lleva a sus efectos estimulantes .

Análisis Bioquímico

Biochemical Properties

3-Chloromethcathinone hydrochloride is believed to act as a potent stimulant, influencing the release and reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine .

Cellular Effects

It is known to have stimulating effects that are described to be similar to the effects of mephedrone and to a lesser extent those of MDMA and cocaine . It is likely to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Chloromethcathinone hydrochloride is expected to be very similar to the mechanisms for other mephedrone analogs. These molecules interact with monoamine transporters, in particular the dopamine transporter (DAT), norepinephrine transporter (NET) and serotonin transporter (SERT) .

Temporal Effects in Laboratory Settings

The acute effects of 3-Chloromethcathinone hydrochloride last 1 to 4 hours, depending on the administration method . After effects, like difficulty sleeping, can last 3 to 12 hours longer . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

In animal models, 3-Chloromethcathinone hydrochloride stimulates in a dose-dependent manner horizontal locomotor activity of mice . Detailed information on how the effects of the product vary with different dosages in animal models is currently limited .

Metabolic Pathways

The metabolic pathways of 3-Chloromethcathinone hydrochloride involve major reactions including ketoreduction and N-demethylation . Predominant metabolites are produced by combination of N-demethylation and ω-carboxylation .

Transport and Distribution

It is known that it can be administered orally or through nasal insufflation .

Métodos De Preparación

La síntesis de 3-Cloromethcatinona generalmente implica un proceso de dos pasos. El primer paso es la bromación de la 3-cloropropiofenona en la posición alfa en condiciones ácidas o básicas para producir 2-bromo-3-cloropropiofenona . El segundo paso implica la aminación de la 2-bromo-3-cloropropiofenona para producir 3-Cloromethcatinona . Los métodos de producción industrial pueden variar, pero la ruta sintética central sigue siendo consistente.

Análisis De Reacciones Químicas

La 3-Cloromethcatinona experimenta varias reacciones químicas debido a la presencia tanto de un grupo beta-cetona como de un anillo aromático clorado . Algunas reacciones comunes incluyen:

Comparación Con Compuestos Similares

La 3-Cloromethcatinona es similar a otras catinonas sintéticas como:

Metafedrona (3-MMC): Ambos compuestos tienen efectos estimulantes, pero se informa que la 3-Cloromethcatinona tiene una duración de acción más corta.

Clephedrone (4-CMC): Similar en estructura, pero la posición del átomo de cloro es diferente.

4-Metoxi-α-pirrolidinopentiofenona (4-MeO-PVP): y 4-Fluoro-α-pirrolidinopentiofenona (4-F-PVP) : Estos compuestos también son catinonas sintéticas con efectos psicoestimulantes.

La singularidad de la 3-Cloromethcatinona radica en su configuración estructural específica y su interacción particular con los transportadores de monoaminas .

Actividad Biológica

3-Chloromethcathinone hydrochloride (3-CMC), also known as clophedrone, is a synthetic cathinone that has garnered attention for its psychoactive properties and potential health risks. This compound belongs to a class of drugs that act primarily as stimulants by affecting monoamine neurotransmitter systems. This article explores the biological activity of 3-CMC, including its pharmacology, metabolism, toxicity, and clinical implications.

Pharmacological Profile

3-CMC exhibits significant interaction with key monoamine transporters, which are crucial for neurotransmitter regulation in the brain. The following table summarizes the pharmacological data related to 3-CMC:

| Transporter | EC50 (nM) | IC50 (nM) |

|---|---|---|

| SERT (Serotonin) | 211 | 1194 |

| NET (Norepinephrine) | 19 | 290 |

| DAT (Dopamine) | 26 | 342 |

These values indicate that 3-CMC acts as a releasing agent at dopamine, serotonin, and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. The compound's mechanism of action is similar to other cathinones, such as mephedrone, suggesting comparable stimulant effects .

Biological Effects and Case Studies

Research has demonstrated that 3-CMC can induce dose-dependent increases in spontaneous locomotor activity in animal models. In a study involving mice, it was observed that administration of 3-CMC resulted in significant elevations in horizontal locomotor activity at doses of 5 mg/kg and above .

Notable Case Reports:

- Clinical Cases of Poisoning : Between 2018 and 2022, eight fatalities linked to 3-CMC were reported in Sweden. Autopsy findings included pulmonary edema and signs of multi-organ stress, underscoring the compound's potential lethality .

- Prolonged Excited Delirium : Two patients exhibited severe agitation and altered mental status after exposure to suspected 3-CMC products. Both required hospitalization but ultimately recovered .

Toxicity and Metabolism

The toxicity profile of 3-CMC remains inadequately characterized due to limited research. However, it has been associated with various adverse effects such as tachycardia, hypertension, anxiety, and psychosis . The compound shows low stability in biological matrices like blood and urine; however, its metabolite dihydro-3-CMC is more stable under various storage conditions, making it a potential biomarker for detecting recent use .

Metabolic Pathways:

- Biotransformation : Initial studies suggest that 3-CMC undergoes metabolic processes similar to other cathinones, resulting in metabolites such as N-desmethyl-3-CMC and dihydro-3-CMC .

Summary of Findings

The biological activity of 3-Chloromethcathinone hydrochloride is characterized by its potent stimulant effects mediated through monoamine transporter interactions. While some studies have begun to elucidate its pharmacological properties and potential health risks, further research is necessary to fully understand its toxicity profile and long-term effects on human health.

Propiedades

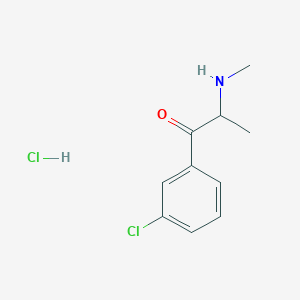

IUPAC Name |

1-(3-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEPSICDXPPHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1607439-32-6 | |

| Record name | 3-Chloromethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607439326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKP2A6NM3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.